![molecular formula C8H9NO5 B14903259 (2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic lactam structure with significant interest in organic and medicinal chemistry. This compound is characterized by its unique bicyclic framework, which includes an oxirane ring fused to a lactam ring, making it a valuable scaffold for various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a cyclopentene derivative.
Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic framework.
Functionalization: The resulting bicyclic intermediate is then functionalized to introduce the hydroxyethylidene and carboxylic acid groups. This may involve multiple steps, including oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient and cost-effective catalysts to improve yield and reduce reaction time.
Process Optimization: Streamlining the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the lactam ring can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the lactam nitrogen or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted lactam or oxirane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique bicyclic structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinones: These compounds share a similar lactam ring structure but lack the bicyclic framework.
Beta-lactams: These antibiotics have a similar lactam ring but differ in their overall structure and biological activity.
Oxiranes: These compounds contain an oxirane ring but lack the fused bicyclic structure.
Uniqueness
The uniqueness of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its fused bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
(2S,3Z,5S)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m0/s1 |
InChI Key |
HZZVJAQRINQKSD-WHJCQOFKSA-N |
Isomeric SMILES |
C1[C@H]2N(C1=O)[C@@H](/C(=C/CO)/O2)C(=O)O |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


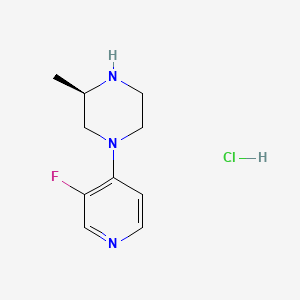
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
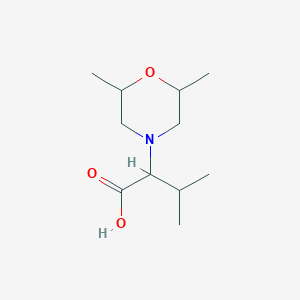
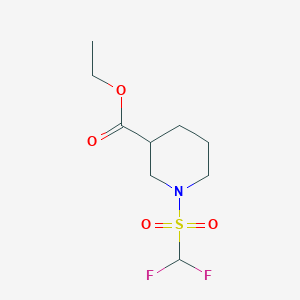
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
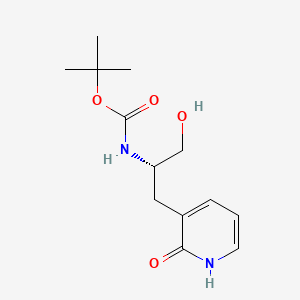



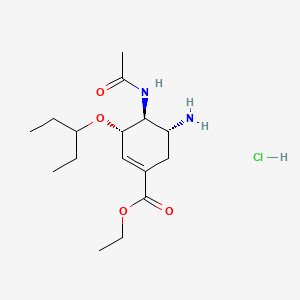
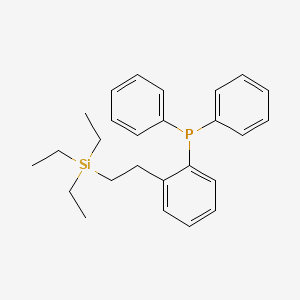
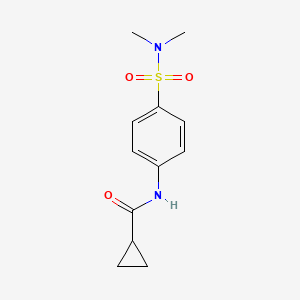
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
